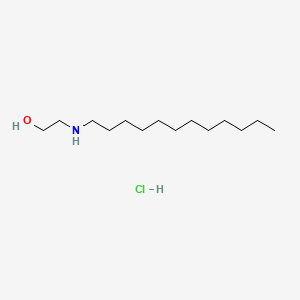
Ethanol, 2-(dodecylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(dodecylamino)-, hydrochloride: is a chemical compound with the molecular formula C14H31NO·HCl . It is an organic compound that belongs to the class of ethanolamines, which are derivatives of ethanol containing an amino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylamino)-, hydrochloride typically involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds as follows:
Reaction of Dodecylamine with Ethylene Oxide: Dodecylamine reacts with ethylene oxide under controlled conditions to form 2-(dodecylamino)ethanol.
Formation of Hydrochloride Salt: The resulting 2-(dodecylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch or continuous reactors, depending on the production scale.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(dodecylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted ethanolamines.
Aplicaciones Científicas De Investigación
Ethanol, 2-(dodecylamino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is used in biological research for cell membrane studies and as a component in buffer solutions.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(dodecylamino)-, hydrochloride involves its interaction with cell membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It can also interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved include:
Cell Membranes: The compound integrates into cell membranes, altering their fluidity and permeability.
Proteins: It can bind to proteins, affecting their conformation and activity.
Comparación Con Compuestos Similares
Ethanol, 2-(dodecylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-(hexylamino)-, hydrochloride: This compound has a shorter alkyl chain and different surfactant properties.
Ethanol, 2-(octylamino)-, hydrochloride: This compound has an intermediate alkyl chain length and exhibits different solubility and emulsifying properties.
Ethanol, 2-(decylamino)-, hydrochloride: This compound has a slightly shorter alkyl chain and different chemical reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides optimal surfactant properties for various applications.
Propiedades
Número CAS |
20715-62-2 |
|---|---|
Fórmula molecular |
C14H32ClNO |
Peso molecular |
265.86 g/mol |
Nombre IUPAC |
2-(dodecylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16;/h15-16H,2-14H2,1H3;1H |
Clave InChI |
QNIZJBDWSTVXLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


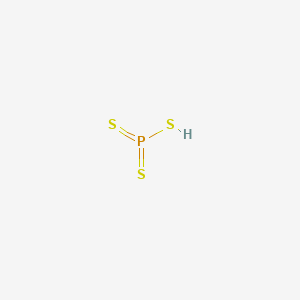
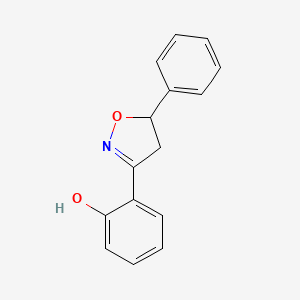

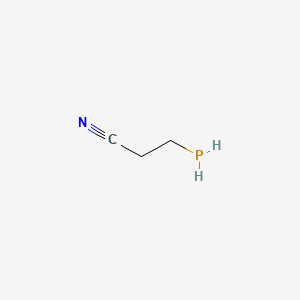

![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)


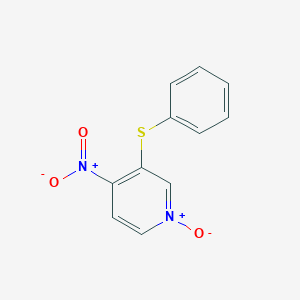
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
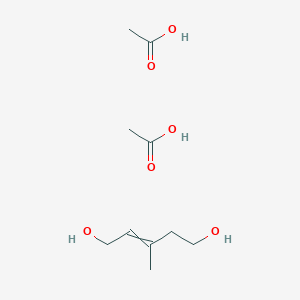
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
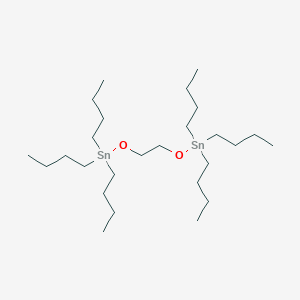
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
